molecular formula C18H21N3O3S B500548 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 942357-18-8

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B500548
CAS No.: 942357-18-8
M. Wt: 359.4g/mol
InChI Key: DNDXJDNGJMJVIU-UHFFFAOYSA-N
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Description

1-((5-(tert-Butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a sulfonamide derivative featuring a benzo[d][1,2,3]triazole core linked to a substituted phenyl ring via a sulfonyl group. The phenyl ring is functionalized with a tert-butyl group at the 5-position and an ethoxy group at the 2-position. This structural configuration confers unique steric and electronic properties, making the compound of interest in pharmaceutical and materials science research.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-5-24-16-11-10-13(18(2,3)4)12-17(16)25(22,23)21-15-9-7-6-8-14(15)19-20-21/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDXJDNGJMJVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 5-(tert-Butyl)-2-Ethoxyphenol

Electrophilic sulfonation of the phenol derivative with chlorosulfonic acid introduces the sulfonic acid group. The tert-butyl and ethoxy substituents direct sulfonation to the para position relative to the ethoxy group.

Reaction Conditions

  • Substrate : 5-(tert-Butyl)-2-ethoxyphenol (1.0 equiv)

  • Reagent : ClSO₃H (2.5 equiv)

  • Solvent : CH₂Cl₂

  • Temperature : 0°C → RT (12 h)

  • Yield : 70–75%.

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Reaction Conditions

  • Substrate : 5-(tert-Butyl)-2-ethoxyphenylsulfonic acid (1.0 equiv)

  • Reagent : PCl₅ (3.0 equiv)

  • Solvent : Toluene

  • Temperature : Reflux (4 h)

  • Yield : 90–95%.

Sulfonylation of Benzo[d] Triazole

The final step involves coupling the sulfonyl chloride with the triazole core. Regioselective sulfonylation at the 1-position is achieved using a bulky base to deprotonate the targeted NH group.

Reaction Conditions

  • Substrate : Benzo[d]triazole (1.0 equiv)

  • Reagent : (5-(tert-Butyl)-2-ethoxyphenyl)sulfonyl chloride (1.1 equiv)

  • Base : DMAP (1.5 equiv) or pyridine (2.0 equiv)

  • Solvent : CH₂Cl₂ or THF

  • Temperature : RT (12–24 h)

  • Yield : 60–70%.

Mechanistic Insight
The base deprotonates the triazole’s 1-NH, generating a nucleophilic anion that attacks the electrophilic sulfur in the sulfonyl chloride. Steric hindrance from the tert-butyl group minimizes disubstitution.

Alternative Pathway: Copper-Catalyzed Three-Component Synthesis

A one-pot method inspired by oxidative sulfonylation (Scheme 1,) combines:

  • Aromatic ketone : 5-(tert-Butyl)-2-ethoxyacetophenone

  • Sodium sulfinate : Sodium (5-(tert-butyl)-2-ethoxyphenyl)sulfinate

  • Organic azide : Benzotriazole azide

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Oxidant : Air (O₂)

  • Solvent : DMSO/H₂O (4:1)

  • Temperature : 80°C (8 h)

  • Yield : 50–60%.

Optimization Challenges and Solutions

Regioselectivity in Sulfonylation

The use of DMAP or pyridine ensures mono-sulfonylation at the 1-position. Bulky bases like 2,6-lutidine further suppress disubstitution.

Stability of Sulfonyl Chloride

Moisture-sensitive sulfonyl chlorides require anhydrous conditions. Reactions conducted under argon or nitrogen atmospheres improve yields by 10–15%.

Purification

Column chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) isolates the product. Purity >95% is confirmed via HPLC.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield
Classical Sulfonylation High regioselectivityMulti-step synthesis60–70%
Three-Component One-pot, eco-friendly (O₂ oxidant)Lower yield50–60%
Cu-Catalyzed Mild conditionsRequires specialized ligands65–75%

Scalability and Industrial Relevance

The classical sulfonylation route is preferred for large-scale synthesis due to reproducible yields and commercial availability of intermediates. Microwave-assisted sulfonation (e.g., 100°C, 30 min) reduces reaction time by 50% without compromising yield .

Chemical Reactions Analysis

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has shown promising results against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.

  • Case Study : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

  • Research Findings : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates strong antibacterial activity .

Anti-inflammatory Effects

Triazole derivatives have been investigated for their anti-inflammatory properties. The sulfonamide group in this compound may play a crucial role in modulating inflammatory responses.

  • Experimental Evidence : In animal models of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Other Triazoles

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
SPA70 (a related triazole)ModerateHighModerate
Other triazoles (general)VariableVariableVariable

Mechanism of Action

The mechanism of action of 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The benzo[d][1,2,3]triazole core can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related benzo[d][1,2,3]triazole derivatives with varying substituents (Table 1):

Compound Name Substituents/Functional Groups Key Properties/Applications References
1-((Trifluoromethyl)sulfonyl)-1H-benzo[d][1,2,3]triazole Trifluoromethanesulfonyl group High electron-withdrawing capacity
1-(Trimethylsilyl)-1H-benzo[d][1,2,3]triazole Trimethylsilyl group Silicon-based protective agent
1-(1H-Tetrazol-5-yl)ethyl derivatives Tetrazole-ethyl linkage Anti-inflammatory, anti-nociceptive
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d][1,2,3]triazole Methylsulfonyl-pyrimidine hybrid Anticancer (BRAF inhibition)
Target Compound 5-(tert-Butyl)-2-ethoxyphenylsulfonyl Enhanced hydrophobicity, potential antimicrobial activity

Key Observations :

  • Steric Hindrance : The tert-butyl group in the target compound introduces greater steric bulk than the trimethylsilyl group in , which may reduce reaction yields in synthetic pathways requiring steric accessibility .
  • Biological Activity : Tetrazole-linked derivatives (e.g., ) show anti-inflammatory activity, while sulfonamide derivatives (e.g., ) target cancer pathways. The target compound’s ethoxy and tert-butyl groups may enhance membrane permeability, favoring antimicrobial applications .

Analysis :

  • Bulky substituents (e.g., adamantyl in ) generally yield higher product stability but lower yields compared to smaller groups. The tert-butyl group in the target compound may similarly reduce yields due to steric hindrance during sulfonylation.
  • Bromophenyl derivatives (e.g., ) require harsh conditions (CsF, 60°C), whereas ethoxy groups in the target compound may necessitate milder, base-catalyzed reactions .

Antimicrobial Activity :

  • Compounds like 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-biphenyl-2-carbonitrile (15a) showed potent antimicrobial effects against E. coli and Xanthomonas spp. . The target compound’s ethoxy group may enhance lipid bilayer penetration, improving efficacy against Gram-negative bacteria.

Anticancer Potential:

  • Benzo-triazole-thioimidazole hybrids (e.g., BTZ-MHC in ) demonstrated cytotoxicity against HCT-116 and MDA-MB-468 cells.

Anti-Inflammatory Activity :

  • Tetrazole-ethyl derivatives (e.g., ) exhibited superior anti-inflammatory activity compared to non-sulfonylated analogs. The target compound’s sulfonyl group may modulate COX-2 inhibition via hydrogen bonding .
Physicochemical Properties
  • Melting Points : Nitro-substituted benzo-triazoles (e.g., 1-(4-nitrophenyl)- derivatives) have higher melting points (~242–243°C) due to strong intermolecular interactions, while the target compound’s tert-butyl group may lower melting points via steric disruption .

Biological Activity

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a novel compound belonging to the triazole class, which has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a benzo[d][1,2,3]triazole core with a sulfonyl group and a tert-butyl-ethoxyphenyl substituent. The distinct features of this compound suggest promising applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure is characterized by:

  • A benzo[d][1,2,3]triazole ring.
  • A sulfonyl group attached to the triazole.
  • A tert-butyl and ethoxy substituent on the phenyl ring.

Synthesis

The synthesis typically involves several steps:

  • Formation of the benzo[d][1,2,3]triazole core.
  • Introduction of the sulfonyl group via sulfonylation reactions.
  • Attachment of the tert-butyl-ethoxyphenyl substituent through Friedel-Crafts reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5iH4606.06Induces apoptosis and ROS generation
3aA5490.054Inhibits tubulin assembly
16aMGC-8030.4Induces cell cycle arrest

These findings suggest that modifications in the triazole structure can enhance anticancer activity by inducing apoptosis and affecting cell cycle regulation .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antifungal and antibacterial activities. The mechanism often involves the inhibition of key enzymes in microbial metabolism .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes crucial for tumor growth or microbial survival.
  • Tubulin Binding : Similar compounds have been reported to bind to tubulin, disrupting microtubule formation and leading to cell death .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various triazole derivatives, compound 5i demonstrated potent antitumor activity against lung cancer cells (H460). The study reported an IC50 value of 6.06 µM and revealed that treatment led to increased levels of reactive oxygen species (ROS) and apoptosis markers such as LC3 and γ-H2AX .

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of triazoles, including derivatives structurally related to our compound. Results indicated significant antifungal activity against Candida species, suggesting that these compounds could serve as effective antifungal agents .

Q & A

Q. What are the common synthesis routes for 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole, and how can purity be optimized?

Methodological Answer:

  • Sulfonylation Reaction : React 1H-benzo[d][1,2,3]triazole with 5-(tert-butyl)-2-ethoxyphenylsulfonyl chloride in dichloromethane (DCM) under reflux with K₂CO₃ as a base. Monitor progress via TLC .
  • Microwave-Assisted Synthesis : Use microwave irradiation to reduce reaction time and improve yield, as demonstrated for similar triazole derivatives .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Purity validation via HPLC (>95%) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and ethoxy groups (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to confirm the structure .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like carbonic anhydrase). Focus on sulfonyl and triazole groups as hydrogen bond donors/acceptors .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • ADMET Prediction : Utilize SwissADME to estimate pharmacokinetics (logP, bioavailability) and toxicity risks .

Q. What experimental designs are effective for evaluating anticancer activity?

Methodological Answer:

  • In Vitro Assays : Test against HCT-116 (colon cancer) and MDA-MB-468 (breast cancer) cell lines using MTT assays. Include dose-response curves (1–100 µM) and compare to reference drugs (e.g., cisplatin) .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays. Validate target engagement via Western blot (e.g., caspase-3 activation) .

Q. How do substituents influence structure-activity relationships (SAR) in this compound?

Methodological Answer:

  • Electron-Withdrawing Groups : Replace the ethoxy group with nitro (-NO₂) or trifluoromethyl (-CF₃) to enhance electrophilicity and binding to hydrophobic enzyme pockets .
  • Steric Effects : Compare tert-butyl with smaller alkyl groups (e.g., methyl) to assess steric hindrance on sulfonyl group reactivity .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .

Methodological Challenges

Q. How can stability issues during storage be addressed?

Methodological Answer:

  • pH Stability : Store in neutral buffers (pH 7.4) to prevent hydrolysis of the sulfonyl group. Avoid acidic conditions (pH < 5), which degrade the triazole ring .
  • Temperature Control : Keep at –20°C in amber vials to minimize photodegradation. Conduct accelerated stability studies (40°C/75% RH for 30 days) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols : Use consistent cell lines (e.g., ATCC-validated) and assay conditions (e.g., serum-free media for 24-hour treatments) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in IC₅₀ values .

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